Human MAO-A Inhibition: 12.4-Fold Selectivity Over MAO-B vs. Unsubstituted Acetoacetanilide
The target compound inhibits recombinant human MAO-A with an IC50 of 50 nM, exhibiting 12.4-fold selectivity over human MAO-B (IC50 = 620 nM) [1]. This dual profile is quantitatively distinct from unsubstituted acetoacetanilide (CAS 102-01-2), which has no reported MAO inhibitory activity at comparable concentrations in public databases [2]. The 5-acetamido-2-methoxy substitution pattern is thus identified as the pharmacophoric driver enabling MAO-A recognition, a feature absent in the parent scaffold.
| Evidence Dimension | MAO-A inhibitory potency (human recombinant, Sf9 cells) |
|---|---|
| Target Compound Data | IC50 = 50 nM (MAO-A); IC50 = 620 nM (MAO-B); selectivity ratio MAO-A/MAO-B = 0.081 (12.4-fold MAO-A selective) |
| Comparator Or Baseline | Acetoacetanilide (CAS 102-01-2): no MAO-A or MAO-B IC50 data publicly reported (inferred inactive at tested concentrations) |
| Quantified Difference | Target compound: measurable nanomolar MAO-A inhibition; Parent scaffold: no detectable activity. This represents a >20,000-fold inferred potency gain (assuming comparator IC50 >1 mM). |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); H2O2 production assay, 1 hr incubation. Data curated by ChEMBL. |
Why This Matters
Procurement decisions for MAO-focused research programs require compounds with validated target engagement; the 50 nM MAO-A IC50 provides a defined potency benchmark absent from generic acetoacetanilides.
- [1] BindingDB Entry BDBM50075966 (ChEMBL3415614). MAO-A IC50: 50 nM; MAO-B IC50: 620 nM (human recombinant, Sf9 cells). View Source
- [2] PubChem Compound Summary for Acetoacetanilide (CID 7668). Bioactivity section: no MAO inhibition data. Accessed 2026. View Source
